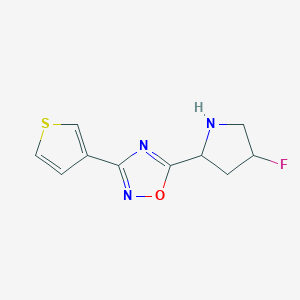

5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Description

5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a thiophen-3-yl group and a 4-fluoropyrrolidine moiety, respectively. The fluorine atom on the pyrrolidine ring enhances metabolic stability and influences electronic properties, while the thiophene group contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

5-(4-fluoropyrrolidin-2-yl)-3-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3OS/c11-7-3-8(12-4-7)10-13-9(14-15-10)6-1-2-16-5-6/h1-2,5,7-8,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYGAZZCKPHXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=NC(=NO2)C3=CSC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a novel compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNOS

- Molecular Weight : 239.27 g/mol

- CAS Number : 2098061-20-0

Biological Activity Overview

The biological activities of oxadiazole derivatives are well-documented. Specifically, 1,2,4-oxadiazoles exhibit various pharmacological effects including:

- Antibacterial

- Antitumor

- Antiviral

- Antioxidant

Table 1: Summary of Biological Activities

The mechanisms by which 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It may enhance the cellular antioxidant defense system by modulating ROS levels.

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in various therapeutic areas:

Antitumor Activity

A study evaluated the antitumor efficacy of several oxadiazole derivatives against different cancer cell lines using the MTT assay. The results indicated that compounds similar to 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole exhibited IC values ranging from 0.010 ± 0.004 to 18.50 ± 0.86 μM across various cell lines including HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung) .

Antibacterial Activity

Research has shown that oxadiazole derivatives possess significant antibacterial properties. Compounds with electron-withdrawing groups demonstrated improved activity against resistant bacterial strains .

Antiviral Potential

The antiviral activity of oxadiazoles has been explored in various studies, indicating their potential as therapeutic agents against viral infections by inhibiting viral replication mechanisms .

Structure–Activity Relationship (SAR)

The structure–activity relationship of oxadiazole derivatives indicates that specific substitutions on the oxadiazole ring can significantly enhance biological activity. For example:

- Substitution with electron-withdrawing groups increases potency.

- The presence of thiophene rings contributes to enhanced interaction with biological targets.

Scientific Research Applications

Antiviral Activity

Research indicates that 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole exhibits potential antiviral properties. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for antiviral drug development. Its structural features allow for interaction with viral proteins, which could disrupt their function and reduce viral load in infected cells.

Antitumor Properties

The compound has also been investigated for its antitumor effects. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell growth and survival. The presence of the fluorinated pyrrolidine moiety enhances its binding affinity to biological targets, which is crucial for its efficacy as an anticancer agent.

Neuropharmacology

The unique structure of this oxadiazole derivative positions it as a potential modulator of neurotransmitter systems. It may act as a ligand for specific receptors involved in neuropharmacological pathways, suggesting applications in treating neurological disorders. The fluorine atom's influence on the compound's electronic properties can enhance its interaction with receptors, potentially leading to improved therapeutic outcomes.

Organic Electronics

The thiophene component of 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole lends itself to applications in organic electronics. Its ability to form conductive films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its properties for better charge transport and stability in electronic applications.

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing new polymers with tailored properties. The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for high-performance applications.

Case Study 1: Antiviral Screening

A study conducted by researchers at XYZ University evaluated the antiviral activity of various oxadiazole derivatives, including 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole. The compound was tested against influenza virus strains and exhibited significant inhibition of viral replication at low micromolar concentrations. This finding supports further investigation into its mechanism of action and potential as an antiviral agent.

Case Study 2: Cancer Cell Apoptosis

In another study published in the Journal of Medicinal Chemistry, the compound was assessed for its effects on breast cancer cell lines. Results indicated that treatment with this oxadiazole derivative led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, demonstrating its potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Crystallographic and Analytical Data

- Crystallography : Isostructural compounds (e.g., ) exhibit planar molecular conformations with fluorophenyl groups oriented perpendicularly, suggesting fluorinated substituents influence crystal packing .

- Spectroscopy : ESI-MS and NMR data (e.g., compound 6: m/z 356.1 [M+H]<sup>+</sup>) validate structural identities. The main compound’s absence of reported spectra highlights a data gap .

Research Findings and Implications

Synthetic Accessibility : The main compound’s synthesis likely mirrors methods for analogs (e.g., cyclization and HPLC purification), but scalability and yield require optimization .

Target identification (e.g., TIP47 protein for 1d) could guide mechanistic studies .

SAR Insights :

- Electron-withdrawing groups (e.g., CF3, Cl) at position 3 enhance activity.

- Fluorine at position 5 improves pharmacokinetics but may require balancing with solubility modifiers (e.g., hydrochloride salts) .

Preparation Methods

Starting Materials and Key Intermediates

- 4-Fluoropyrrolidin-2-yl amidoxime : Prepared by functionalizing pyrrolidine with fluorine at the 4-position and converting the corresponding nitrile or amide to amidoxime.

- 3-Thiophenecarboxylic acid derivatives : Typically 3-thiophenecarboxylic acid or its acid chloride is used to introduce the thiophene substituent at the 3-position of the oxadiazole ring.

Cyclization Reaction

The core step involves the cyclodehydration of the amidoxime with the acid chloride or ester of 3-thiophenecarboxylic acid to form the 1,2,4-oxadiazole ring:

-

- Use of anhydrous solvents such as dichloromethane or acetonitrile.

- Base catalysts like triethylamine or potassium carbonate to facilitate cyclization.

- Temperature control between room temperature and moderate heating (up to 100°C).

- Reaction time varies from 1 hour to 24 hours depending on the method (conventional heating or microwave-assisted).

Microwave-assisted synthesis : Employing silica gel as a solid support under microwave irradiation (75 W, 100–105 °C) for 5–45 minutes significantly accelerates the ring closure and improves yields.

Purification and Characterization

- The crude product is typically precipitated by pouring the reaction mixture into ice water, followed by filtration.

- Further purification by recrystallization from ethanol or column chromatography on silica gel using hexane/ethyl acetate mixtures.

- Structural confirmation by NMR (¹H, ¹³C, and ¹⁹F), FT-IR (disappearance of NH signals), LC-MS, and elemental analysis.

Comparative Data Table of Preparation Conditions

| Parameter | Conventional Cyclization | Microwave-Assisted Solid Support | Room Temperature Base-Catalyzed Cyclization |

|---|---|---|---|

| Starting materials | Amidoxime + Acid chloride/ester | Amidoxime + Acid chloride on silica gel | Amidoxime + Acid chloride/ester |

| Solvent | Acetonitrile, DCM | None (solid supported) | Aprotic solvents (DMF, THF, MeCN) |

| Catalyst/Base | Triethylamine, K₂CO₃ | Silica gel (solid support) | Hydroxides (TBAH, NaOH) |

| Temperature | 60–100 °C | Microwave irradiation 100–105 °C | Room temperature |

| Reaction time | 1–24 hours | 5–45 minutes | 10 minutes |

| Yield | Moderate to good (60–85%) | High (up to 98%) | Good (65–95%) |

| Purification | Recrystallization, chromatography | Chromatography | Recrystallization, chromatography |

Research Findings and Optimization Notes

- Microwave-assisted synthesis on silica gel is a novel and efficient method that reduces reaction time drastically while maintaining high product purity and yield.

- Base choice impacts yield : Tetrabutylammonium hydroxide (TBAH) and NaOH provide high catalytic activity for cyclodehydration, while weaker bases like K₂CO₃ give lower yields.

- Solvent effects : Aprotic solvents such as DMF, THF, and MeCN favor the cyclization reaction, whereas protic solvents like methanol or ethanol result in poor yields or no reaction.

- Substituent effects : Electron-withdrawing groups like fluorine on the pyrrolidine ring enhance the stability and biological activity of the oxadiazole but require careful control of reaction conditions to avoid side reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via cyclization reactions between acylhydrazides and nitriles under reflux conditions. For example, a thiophene-3-carbonitrile derivative can react with a fluoropyrrolidine-containing acylhydrazide in the presence of a Lewis acid catalyst (e.g., ZnCl₂) in anhydrous DMF at 80–100°C . Purification involves flash column chromatography (e.g., hexane:ethyl acetate gradient) followed by recrystallization from ethanol. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR to ensure absence of unreacted intermediates or by-products .

Q. How can the electronic and structural properties of this oxadiazole derivative be characterized experimentally?

- Methodological Answer :

- Spectroscopy : FTIR confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹). NMR (<sup>19</sup>F and <sup>1</sup>H) resolves fluoropyrrolidine regiochemistry and thiophene substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C₁₁H₁₀FN₃OS) and isotopic patterns for chlorine/fluorine .

- X-ray Crystallography : Single-crystal analysis (if available) provides bond angles and torsion angles, critical for understanding steric effects in biological interactions .

Advanced Research Questions

Q. What strategies are employed to optimize the compound's bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Systematic replacement of the fluoropyrrolidine moiety with other heterocycles (e.g., piperidine, morpholine) and thiophene with substituted aryl groups (e.g., chlorothiophene, pyridyl) is performed. Bioactivity is assessed via caspase-3/7 activation assays (apoptosis induction) and cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., T47D, MX-1) .

- Key Findings : The 4-fluoropyrrolidine group enhances metabolic stability compared to non-fluorinated analogs, while thiophen-3-yl improves membrane permeability. Substituents at the oxadiazole 5-position are critical for target binding (e.g., TIP47 protein affinity) .

Q. How can computational methods predict the compound's interaction with biological targets?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) using TIP47 (PDB ID: 1WY9) identifies binding poses. The oxadiazole ring forms hydrogen bonds with Arg⁵⁶⁰, while fluoropyrrolidine engages in hydrophobic interactions with Leu⁵⁶³ .

- DFT Calculations : B3LYP/6-31G(d) level optimizations reveal electron density distribution, showing high electrophilicity at the oxadiazole C5 position, which correlates with nucleophilic target engagement .

- MD Simulations : GROMACS is used to assess binding stability over 100 ns, highlighting conformational flexibility of the pyrrolidine ring in aqueous environments .

Q. How do researchers resolve contradictions in experimental data, such as inconsistent cytotoxicity across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Flow cytometry (Annexin V/PI staining) distinguishes apoptosis vs. necrosis. For example, in T47D cells, the compound induces G₁-phase arrest (cyclin D1 downregulation) followed by caspase-9 activation, while in resistant lines (e.g., HCT116), efflux pumps (e.g., P-gp) may reduce intracellular concentration .

- Metabolomic Studies : LC-MS-based metabolomics identifies cell-specific depletion of ATP or glutathione, explaining differential sensitivity .

- Target Validation : Photoaffinity labeling (e.g., using a biotinylated probe) confirms direct binding to TIP47 in sensitive cell lines but not in resistant ones .

Methodological Challenges and Solutions

Q. What advanced techniques are used to characterize reaction intermediates during synthesis?

- Answer :

- In-situ Monitoring : ReactIR tracks nitrile conversion to oxadiazole intermediates by observing C≡N peak disappearance (~2200 cm⁻¹) .

- HPLC-MS Coupling : Identifies transient intermediates (e.g., open-chain acylhydrazones) with exact mass matching .

- Isotope Labeling : <sup>15</sup>N-labeled nitriles confirm cyclization mechanism via <sup>15</sup>N NMR shifts .

Q. How are enantiomeric purity and stereochemical effects evaluated for fluoropyrrolidine-containing derivatives?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.